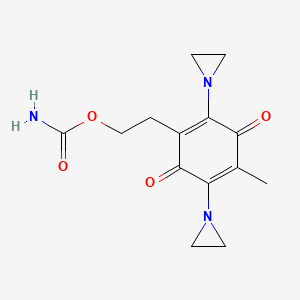
2-(2-((Aminocarbonyl)oxy)ethyl)-3,6-bis(1-aziridinyl)-5-methyl-2,5-cyclohexadiene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TW-39 is a highly specialized compound known for its application in high-resolution angle sensing. It is a TMR-based (Tunneling Magnetoresistance) system-on-chip solution designed for 360-degree absolute angle sensing in end-of-shaft positions . This compound is particularly noted for its high accuracy, repeatability, and minimal angular error, making it a valuable component in various industrial and scientific applications.
Preparation Methods
The preparation of TW-39 involves sophisticated synthetic routes and reaction conditions. The compound is typically synthesized using advanced semiconductor fabrication techniques. The process includes the deposition of thin magnetic layers on a substrate, followed by precise patterning and etching to create the desired sensor structure . Industrial production methods involve the use of high-resolution lithography and chemical vapor deposition to ensure the uniformity and quality of the final product .
Chemical Reactions Analysis
TW-39 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of TW-39 can lead to the formation of various oxides, while reduction can yield different reduced forms of the compound .
Scientific Research Applications
TW-39 has a wide range of scientific research applications. In chemistry, it is used for high-resolution angle sensing in various analytical instruments . In biology, TW-39 is employed in the development of advanced imaging techniques and sensors for detecting biomolecular interactions . In medicine, it is used in the design of precise diagnostic tools and monitoring devices . Industrial applications include its use in servo motor control, brushless motor commutation, and incremental or absolute rotary encoders .
Mechanism of Action
The mechanism of action of TW-39 involves its ability to sense the direction of the magnetic field in the X-Y chip plane . The compound utilizes a high-resolution interpolator with digital filtering and automatic error correction to ensure minimal angular error and excellent position jitter . The molecular targets and pathways involved include the magnetic layers and the electronic circuitry that processes the sensor signals .
Comparison with Similar Compounds
TW-39 is unique compared to other similar compounds due to its high accuracy, repeatability, and minimal angular error . Similar compounds include other TMR-based sensors and magnetic angle sensors . TW-39 stands out due to its advanced features such as high-resolution angle sensing, automatic signal error correction, and extensive status and signal quality monitoring capabilities .
Properties
CAS No. |
24279-90-1 |
|---|---|
Molecular Formula |
C14H17N3O4 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
2-[2,5-bis(aziridin-1-yl)-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl]ethyl carbamate |
InChI |
InChI=1S/C14H17N3O4/c1-8-10(16-3-4-16)13(19)9(2-7-21-14(15)20)11(12(8)18)17-5-6-17/h2-7H2,1H3,(H2,15,20) |
InChI Key |
XNBACIBDAYKVJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)N2CC2)CCOC(=O)N)N3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![16-Methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one](/img/structure/B12304166.png)
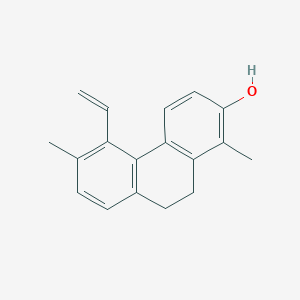
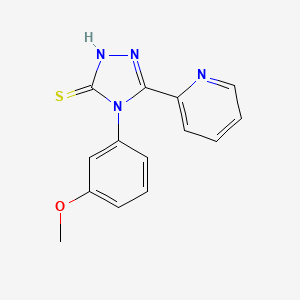


![rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan](/img/structure/B12304196.png)
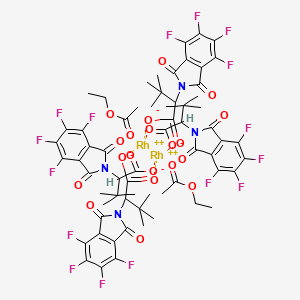
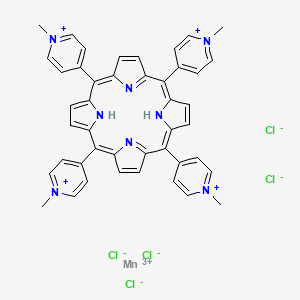
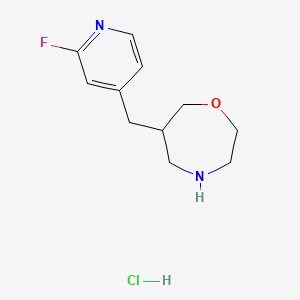
![rac-2-methoxy-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide, trans](/img/structure/B12304218.png)

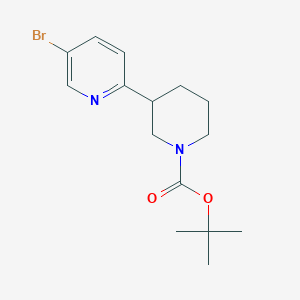
![1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-N-[(1S)-1-[({[4-(hydroxymethyl)phenyl]carbamoyl}methyl)carbamoyl]-2-methylpropyl]-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-amide](/img/structure/B12304241.png)
![19-Norlanost-5-en-11-one, 3-[[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-25-(beta-D-glucopyranosyloxy)-24-hydroxy-9-methyl-, (3beta,9beta,10alpha)-](/img/structure/B12304246.png)
